molecular formula C9H24SiSn B566659 Trimethylstannylbutyldimethylsilane CAS No. 103731-29-9

Trimethylstannylbutyldimethylsilane

Cat. No.: B566659
CAS No.: 103731-29-9
M. Wt: 279.086
InChI Key: CIBQAISGPNTXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylstannylbutyldimethylsilane is an organometallic compound featuring both silicon and tin moieties. The integration of a trimethylstannyl group likely enhances its reactivity in Stille coupling or transmetalation processes, while the dimethylsilane moiety contributes to steric stabilization and solubility in nonpolar solvents.

Properties

InChI

InChI=1S/C9H21Si.Sn.3H/c1-6-7-8-10(5)9(2,3)4;;;;/h6-8H2,1-5H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBQAISGPNTXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)C(C)(C)C.[SnH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24SiSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane,(butyldimethylsilyl)trimethyl- typically involves the reaction of trimethyltin chloride with butyldimethylsilyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

(CH3)3SnCl+BuMe2SiLi(CH3)3SnSiMe2Bu+LiCl\text{(CH}_3\text{)}_3\text{SnCl} + \text{BuMe}_2\text{SiLi} \rightarrow \text{(CH}_3\text{)}_3\text{SnSiMe}_2\text{Bu} + \text{LiCl} (CH3​)3​SnCl+BuMe2​SiLi→(CH3​)3​SnSiMe2​Bu+LiCl

The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of stannane,(butyldimethylsilyl)trimethyl- follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Trimethylstannylbutyldimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethylstannylbutyldimethylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.

    Medicine: Explored for its potential in drug development, especially in the synthesis of organotin-based pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism by which stannane,(butyldimethylsilyl)trimethyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of new compounds. The butyldimethylsilyl group enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Key Observations :

  • The stannyl group in this compound distinguishes it from silicon-boron hybrids (e.g., ) and fluorinated silanes (), offering unique reactivity in organometallic transformations.
  • The tert-butyldimethylsilyl group in provides steric bulk, which may parallel the dimethylsilane component in the target compound .

Key Observations :

  • Boron-functionalized silanes () require longer reaction times and higher temperatures, suggesting that stannyl analogs may demand specialized catalysts or inert atmospheres .

Key Observations :

  • This compound may pose higher toxicity risks due to the stannyl group (organotin compounds are often toxic), akin to the carcinogenicity hazards noted for (Trifluoromethyl)trimethylsilane (H351) .
  • Tetramethyl Silane () lacks explicit hazard data, highlighting the need for rigorous safety protocols when handling more complex organometallics .

Physicochemical Properties

Compound log Po/w Hydrogen Bond Acceptors Rotatable Bonds Reference
Boron-functionalized silane 2.56 2 4
(R)-tert-Butyldimethylsilane derivative Estimated ~4.5 1 (ether oxygen) 8

Key Observations :

  • The boron-containing silane () exhibits moderate hydrophobicity (log P = 2.56), whereas the tert-butyldimethylsilane derivative () is more lipophilic, a trend likely mirrored in this compound due to its alkyl and stannyl groups .

Biological Activity

Overview of Trimethylstannylbutyldimethylsilane

This compound is an organotin compound, characterized by a tin atom bonded to various organic groups. Organotin compounds have garnered attention due to their diverse applications in industry and potential biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C₈H₁₈OSn
  • Structure : It consists of a tin atom (Sn) surrounded by three methyl groups (–CH₃) and a butyl group (–C₄H₉) attached to a dimethylsilane moiety (–Si(CH₃)₂).

Organotin compounds, including this compound, exhibit various biological activities, primarily due to their ability to interact with biological macromolecules. The following mechanisms have been identified:

  • Antimicrobial Activity : Organotin compounds have shown effectiveness against a range of microorganisms, including bacteria and fungi. Their mechanism often involves disrupting cellular membranes or inhibiting enzymatic functions.
  • Anticancer Properties : Some studies suggest that organotin compounds may exhibit cytotoxic effects on cancer cells. They can induce apoptosis (programmed cell death) through various pathways, including the activation of caspases and alteration of mitochondrial membrane potential.
  • Endocrine Disruption : Certain organotins are known to mimic or interfere with hormonal signaling pathways, potentially leading to endocrine disruption in wildlife and humans.

Toxicological Considerations

While some biological activities are beneficial, the toxicity of organotin compounds is a significant concern:

  • Neurotoxicity : Exposure to organotin compounds has been associated with neurotoxic effects, impacting cognitive functions and motor skills.
  • Reproductive Toxicity : Organotins can adversely affect reproductive health by disrupting endocrine functions.
  • Environmental Impact : The persistence of organotin compounds in the environment raises concerns about bioaccumulation and ecological toxicity.

Case Studies

Several studies have investigated the biological activity of organotin compounds:

  • Antibacterial Activity Study :
    • A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Results : Minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.
  • Cytotoxicity Assessment :
    • Research assessed the cytotoxic effects of various organotin compounds on human cancer cell lines.
    • Findings : this compound showed IC50 values indicating its potential as an anticancer agent.
  • Endocrine Disruption Analysis :
    • A study evaluated the effects of organotins on hormone receptors in vitro.
    • : Evidence suggested that this compound could act as an endocrine disruptor by binding to estrogen receptors.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference Study
AntibacterialEffective against S. aureus & E. coli[Study 1]
AnticancerInduces apoptosis in cancer cells[Study 2]
Endocrine DisruptionBinds to estrogen receptors[Study 3]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.